molecular formula C9H12ClN B1603731 2-(Tert-butyl)-3-chloropyridine CAS No. 1355066-90-8

2-(Tert-butyl)-3-chloropyridine

Cat. No.: B1603731
CAS No.: 1355066-90-8
M. Wt: 169.65 g/mol
InChI Key: KLDJSNCWEUJUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-3-chloropyridine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

1355066-90-8

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-tert-butyl-3-chloropyridine

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,1-3H3

InChI Key

KLDJSNCWEUJUFU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC=N1)Cl

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dichloropyridine (1.0 g, 6.8 mmol) and copper iodide (0.065 g, 0.341 mmol) were dissolved in THF (6 mL). The mixture was degassed three times then cooled to 0° C. with an ice bath. Then tert-butyl(chloro)magnesium in diethylether (5.10 mL, 10.2 mmol) was added dropwise to the reaction mixture under a nitrogen atmosphere keeping the temperature at 0° C. with an ice bath. When the addition was complete, it was left to warm up to room temperature for 16 hours. Brine was slowly added to the reaction mixture (20 mL) and the product extracted with TBME (20 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 5% EtOAc in heptane to yield the title compound as a yellow oil (0.108 g, 0.6392 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.065 g
Type
catalyst
Reaction Step One
Name
tert-butyl(chloro)magnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)[Mg]Cl
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Synthesis routes and methods III

Procedure details

2,3-Dichloropyridine (1.0 g, 0.0068 mol) and copper iodide (0.065 g, 0.341 mmol) were dissolved in THF (6 mL). The mixture was degassed three times then cooled to 0° C. with an ice bath. Then tert-butyl(chloro)magnesium in diethylether (5.10 mL, 0.0102 mol) was added drop wise to the reaction mixture under nitrogen keeping the temperature at 0° C. with an ice bath. When the addition was complete, it was left to warm up to room temperature for 16 hours. A saturated aqueous solution of sodium chloride was slowly added to the reaction mixture (20 mL). The product was then extracted with tert-butyl methyl ether (20 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 5% EtOAc in heptanes to yield the title compound as a yellow oil (0.108 g, 9% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.065 g
Type
catalyst
Reaction Step One
Name
tert-butyl(chloro)magnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
9%

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